molecular formula C8H10BrNO2S B6305147 5-Bromo-2,6-dimethoxy-3-methylsulfanylpyridine CAS No. 1879026-16-0

5-Bromo-2,6-dimethoxy-3-methylsulfanylpyridine

Cat. No.: B6305147
CAS No.: 1879026-16-0
M. Wt: 264.14 g/mol
InChI Key: MJCPDGMZKLZQGD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-Bromo-2,6-dimethoxy-3-methylsulfanylpyridine is a chemical compound with the molecular formula C8H10BrNO2S and a molecular weight of 264.14 g/mol . This compound is characterized by the presence of a bromine atom, two methoxy groups, and a methylsulfanyl group attached to a pyridine ring. It is commonly used in various chemical reactions and research applications due to its unique structural properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Bromo-2,6-dimethoxy-3-methylsulfanylpyridine typically involves the bromination of 2,6-dimethoxy-3-methylsulfanylpyridine. The reaction is carried out using bromine or a bromine-containing reagent under controlled conditions to ensure selective bromination at the desired position on the pyridine ring .

Industrial Production Methods

Industrial production of this compound may involve large-scale bromination processes, utilizing efficient and cost-effective methods to produce high yields of the desired product. The reaction conditions, such as temperature, solvent, and reaction time, are optimized to achieve maximum efficiency and purity .

Chemical Reactions Analysis

Types of Reactions

5-Bromo-2,6-dimethoxy-3-methylsulfanylpyridine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

5-Bromo-2,6-dimethoxy-3-methylsulfanylpyridine is utilized in several scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties and as a precursor in drug development.

    Industry: Used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 5-Bromo-2,6-dimethoxy-3-methylsulfanylpyridine involves its interaction with specific molecular targets and pathways. The compound’s bromine, methoxy, and methylsulfanyl groups contribute to its reactivity and ability to form various chemical bonds. These interactions can influence biological processes and chemical reactions, making it a valuable compound in research and development .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-Bromo-2,6-dimethoxy-3-methylsulfanylpyridine is unique due to the combination of its bromine, methoxy, and methylsulfanyl groups, which confer distinct chemical properties and reactivity. This makes it a versatile compound for various research and industrial applications .

Properties

IUPAC Name

3-bromo-2,6-dimethoxy-5-methylsulfanylpyridine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H10BrNO2S/c1-11-7-5(9)4-6(13-3)8(10-7)12-2/h4H,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MJCPDGMZKLZQGD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C(=N1)OC)SC)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H10BrNO2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID701244264
Record name Pyridine, 3-bromo-2,6-dimethoxy-5-(methylthio)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701244264
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

264.14 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1879026-16-0
Record name Pyridine, 3-bromo-2,6-dimethoxy-5-(methylthio)-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1879026-16-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Pyridine, 3-bromo-2,6-dimethoxy-5-(methylthio)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701244264
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.